molecular formula C9H9BrF3N B13317302 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13317302
M. Wt: 268.07 g/mol
InChI Key: BZZVAYPGBUVEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1695093-43-6) is a fluorinated aniline derivative of high value in organic and medicinal chemistry research. With the molecular formula C9H9BrF3N and a molecular weight of 268.07, this compound serves as a versatile building block, particularly in the development of novel pharmaceutical agents . The structure features both a bromine atom and a trifluoroethyl group attached to the aniline nitrogen, enabling diverse chemical modifications. The bromine substituent is an active site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of complex aryl or heteroaryl systems . Concurrently, the N-(2,2,2-trifluoroethyl) group is a key motif in drug discovery, as introducing fluorine atoms into molecules can significantly alter their physicochemical properties, metabolic stability, and binding affinity . Compounds with N-trifluoroethylaniline structures are recognized as important platform chemicals in synthetic organic, medicinal, and agrochemistry . This makes 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline a critical intermediate for researchers exploring new chemical entities, especially in the synthesis of targeted anticancer therapies, where similar trifluoromethyl-containing anilines have been identified as key intermediates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

3-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-2-7(10)4-8(3-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

BZZVAYPGBUVEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)NCC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

biological activity of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline Derivatives

Abstract

The aniline scaffold represents a cornerstone in medicinal chemistry and agrochemical development, serving as a versatile template for a vast array of biologically active molecules.[1] The strategic introduction of substituents onto the aniline ring permits the fine-tuning of physicochemical and pharmacological properties, leading to the discovery of potent and selective therapeutic and agricultural agents.[1][2][3] This guide focuses on the derivatives of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline, a compound class characterized by a unique combination of halogen, alkyl, and fluoroalkyl moieties. While direct research on this specific parent compound is nascent, this document synthesizes a comprehensive analysis of structurally related analogues to elucidate the probable biological activities, mechanisms of action, and structure-activity relationships (SAR) that define this chemical space. We will explore the critical roles of bromine and fluorine in modulating bioactivity, detail synthetic strategies, and examine key therapeutic areas where these derivatives show significant promise, including oncology and infectious diseases.

Introduction: The Privileged Aniline Scaffold

Aniline and its derivatives are classified as "privileged structures" in drug discovery. Their synthetic tractability and ability to be decorated with a wide range of functional groups make them ideal starting points for creating large, diverse chemical libraries.[1] The core aniline structure can be found in numerous approved drugs and agrochemicals, highlighting its importance.[4][5] The specific substitution pattern of 3-bromo, 5-methyl, and N-(2,2,2-trifluoroethyl) provides a unique electronic and steric profile that can be exploited for targeted biological activity.

Key Structural Features and Their Significance:

  • Aniline Core: Provides a fundamental aromatic amine structure for further functionalization.

  • Bromine Substituent: As a halogen, bromine increases lipophilicity, which can enhance membrane permeability. Its size and polarizability can lead to specific halogen bonding interactions with biological targets, improving binding affinity and selectivity.[2][3]

  • Trifluoromethyl/Trifluoroethyl Groups: The inclusion of fluorine, particularly in the form of a trifluoromethyl (-CF3) or trifluoroethyl group, is a common strategy in modern drug design.[2][6] These groups can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and alter the acidity of nearby protons.[3]

  • Methyl Group: A small alkyl group that can influence steric interactions within a binding pocket and modulate lipophilicity.

The combination of these features suggests that derivatives of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline are prime candidates for investigation as enzyme inhibitors, signaling pathway modulators, and antimicrobial agents.

Synthetic Strategies and Methodologies

The synthesis of the target aniline derivatives relies on established organic chemistry principles. The core structure is typically assembled through halogenation of a substituted aniline, followed by N-alkylation.

General Synthetic Workflow

The preparation of these compounds generally involves a multi-step process that can be adapted based on the desired final structure. Key transformations include electrophilic aromatic substitution for bromination and nucleophilic substitution for the introduction of the N-trifluoroethyl group.

Synthesis_Workflow Start Substituted Aniline (e.g., 3-Methylaniline) Bromination Electrophilic Bromination (e.g., NBS, Br2) Start->Bromination Step 1 BromoAniline Bromo-methyl-aniline Intermediate Bromination->BromoAniline N_Alkylation N-Trifluoroethylation (e.g., CF3CH2I, CF3CH2OTf) BromoAniline->N_Alkylation Step 2 FinalProduct Target Derivative: 3-Bromo-5-methyl-N- (2,2,2-trifluoroethyl)aniline N_Alkylation->FinalProduct

Caption: General synthetic workflow for target aniline derivatives.

Protocol: Regioselective Bromination of 3-(Trifluoromethyl)aniline

This protocol, adapted for a related starting material, illustrates a standard method for introducing a bromine atom onto the aniline ring.[7] The electron-donating amino group directs the incoming electrophile, and steric hindrance often dictates the final position.

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in DMF.

  • Cool the solution in an ice bath to 0°C.

  • Add NBS portion-wise over 15 minutes, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-bromo-3-(trifluoromethyl)aniline.[7]

A similar strategy can be envisioned starting from 3-methylaniline to achieve the 3-bromo-5-methylaniline core.

Protocol: N-Alkylation of Anilines

The introduction of the trifluoroethyl group onto the nitrogen atom can be achieved via nucleophilic substitution.

Materials:

  • Substituted aniline (e.g., 3-bromo-5-methylaniline) (1.0 equivalent)

  • 2,2,2-Trifluoroethyl iodide or triflate (1.2 equivalents)

  • A non-nucleophilic base (e.g., DIPEA, Cs2CO3) (1.5 equivalents)

  • Aprotic polar solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve the substituted aniline in the chosen solvent in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base and stir the suspension for 10 minutes.

  • Add the trifluoroethylating agent dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir for 2-16 hours, monitoring by TLC.[8]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the final N-alkylated aniline.

Key Biological Activities and Therapeutic Potential

The true value of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline derivatives lies in their potential biological activities. By examining structurally similar compounds, we can identify promising therapeutic avenues.

Anticancer Activity: Kinase Inhibition

A significant body of research points to substituted anilines as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9]

Dual Mer/c-Met Inhibition: Recent studies have identified 2-substituted aniline pyrimidine derivatives as highly effective dual inhibitors of Mer and c-Met kinases, two receptor tyrosine kinases implicated in tumor growth, metastasis, and drug resistance.[10][11]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. The aniline scaffold binds in the hinge region of the kinase's ATP-binding pocket, while the various substituents form specific interactions with other residues, conferring potency and selectivity. The trifluoroethyl group could potentially form favorable interactions in hydrophobic pockets or with specific amino acid side chains.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor & Substrate cluster_2 Downstream Effect Kinase Hinge Region ATP Binding Pocket Catalytic Loop Result No Phosphorylation Inhibition of Cell Proliferation Apoptosis Kinase->Result Signal Blocked Inhibitor Aniline Derivative (e.g., Compound 17c) Inhibitor->Kinase:f1 Binds Competitively ATP ATP (Natural Substrate) ATP->Kinase:f1 Binding Blocked

Caption: Competitive inhibition of a kinase active site by an aniline derivative.

Quantitative Data: The following table summarizes the inhibitory activity of representative 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases and their antiproliferative effects on cancer cell lines.

CompoundMer IC₅₀ (nM)c-Met IC₅₀ (nM)Antiproliferative IC₅₀ (µM) vs. HCT116Reference
18c 18.5 ± 2.333.6 ± 4.3> Cabozantinib (1.6x higher)[10]
17c 6.4 ± 1.826.1 ± 7.70.46 ± 0.06 (17.1x > Cabozantinib)[11]
14a 8.1144.0Not Reported[10]
14b 9.6> 1000Not Reported[10]

These data highlight that subtle structural modifications to the aniline scaffold can dramatically impact potency and selectivity.[10][11]

Antimicrobial and Antiviral Activity

Halogenated and trifluoromethyl-containing aniline derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial and Antibiofilm Properties: A study of 68 aniline derivatives against Vibrio species, common seafood pathogens, identified several potent compounds.[12] Notably, trifluoro-anilines like 2-iodo-4-trifluoromethylaniline (ITFMA) showed minimum inhibitory concentrations (MIC) as low as 50 µg/mL. These compounds were found to disrupt bacterial cell membranes and inhibit the formation of biofilms, a key virulence factor.[12]

Antiviral Activity: The 1,2,3-triazole ring system, which can be synthesized from aniline precursors, is present in several antiviral drugs.[13] Furthermore, trifluoromethyl pyrimidine derivatives have shown promising activity against Tobacco Mosaic Virus (TMV), with some compounds exhibiting better curative and protective activity than the commercial agent ningnanmycin.[14] Compound 5m from this class showed a significant protective EC₅₀ value of 103.4 µg/mL.[14]

Agrochemical Applications

Halogenated anilines are crucial intermediates in the production of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[2][4][5] The introduction of halogens is a key strategy for optimizing efficacy, metabolic stability, and environmental safety.[2][3] The unique combination of bromo, methyl, and trifluoroethyl groups in the target scaffold makes it an attractive candidate for screening in agrochemical discovery programs.

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies allows for the formulation of key SAR principles for this class of compounds.

  • Role of Halogen Substitution: The type and position of halogen substituents are critical. In kinase inhibitors, halogenated anilines often form key interactions in the ATP binding pocket.[10][11] In antimicrobial contexts, halogenation increases lipophilicity, aiding in membrane disruption.[12] The general trend shows that electron-withdrawing groups, like halogens and trifluoromethyl groups, can enhance potency.[15][16]

  • N-Substitution: Modification of the amine is crucial for activity. Unsubstituted amides (possessing an N-H bond) are often essential for forming hydrogen bonds with the target protein, as seen in Wnt signaling inhibitors where N-alkylation abolished activity.[17] The N-trifluoroethyl group is a bioisostere for other alkyl or aryl groups and its impact would be highly target-dependent, potentially offering improved metabolic stability or unique binding interactions.

  • Positional Isomerism: The relative positions of substituents on the aniline ring significantly impact biological activity. For example, in triazole derivatives, para-substitution in the aniline ring led to different lipophilicity profiles compared to ortho- or meta-substitution, which in turn affects pharmacokinetics.[13] Similarly, the potency of tolyl-substituted caspase-1 inhibitors varied significantly between ortho- and para-isomers.[15]

Key Experimental Protocols

Reproducible and robust assays are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant kinase (e.g., c-Met, Mer)

  • Kinase-specific peptide substrate

  • Aniline derivative stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the aniline derivative in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a 2.5x enzyme/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ATP solution to start the kinase reaction. The ATP concentration should be at or near the Km for the specific enzyme.

  • Incubate for the optimal reaction time (e.g., 60-120 minutes) at 30°C.

  • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions.

  • Measure luminescence or fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., HCT116, MDA-MB-231)[10][11]

  • Complete cell culture medium

  • Aniline derivative stock solution (in DMSO)

  • CCK-8 or MTT reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot cell viability against the logarithm of compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline scaffold represents a promising, yet underexplored, area for chemical and biological investigation. Based on extensive analysis of structurally related compounds, its derivatives are poised to exhibit significant activity as anticancer agents, particularly as kinase inhibitors, and as novel antimicrobial compounds. The strategic combination of bromine and trifluoroethyl moieties provides a powerful toolkit for modulating physicochemical properties to achieve high potency and favorable pharmacokinetic profiles.

Future research should focus on the synthesis of a focused library of these derivatives to systematically explore the structure-activity relationships. Key areas for investigation include:

  • Screening against a broad panel of kinases to identify novel and selective inhibitors.

  • Evaluation of antimicrobial activity against a diverse range of bacterial and fungal pathogens, including drug-resistant strains.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by the most potent compounds.

  • Pharmacokinetic and in vivo efficacy studies for lead candidates to assess their potential for clinical or agricultural development.

By leveraging the foundational principles outlined in this guide, researchers can unlock the full potential of this versatile chemical scaffold.

References

  • The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview - Benchchem.
  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - Preprints.org.
  • Aniline Derivatives for Agrochemicals (4) - MySkinRecipes.
  • EP2940002A1 - Halogenated aniline and method for producing same - Google Patents.
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  • The unique role of halogen substituents in the design of modern agrochemicals - PubMed.
  • CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents.
  • Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
  • 3-BROMO-5-(TRIFLUOROMETHYL)ANILINE - gsrs.
  • A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline - Benchchem.
  • The unique role of halogen substituents in the design of modern agrochemicals | Request PDF - ResearchGate.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI.
  • Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes.
  • 3-Bromo-5-(trifluoromethoxy)aniline - Fluorochem.
  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed.
  • 1021116-42-6|3-Bromo-n-(2,2,2-trifluoroethyl)aniline - BLDpharm.
  • Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry.
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC.
  • Molecular Mechanism of Action of Trimethylangelicin Derivatives as CFTR Modulators.
  • Theophylline - StatPearls - NCBI Bookshelf - NIH.
  • 5-bromo-2-methyl-3-(trifluoromethyl)aniline - PubChemLite.
  • Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl - King's College London Research Portal.
  • Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI.
  • Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives.
  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - Unife.
  • Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights - ResearchGate.
  • BridgeBio Reports Positive Phase 3 Topline Results for Oral Infigratinib with the First Statistically Significant Improvements in Body Proportionality in Achondroplasia.
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Sources

commercial availability of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Commercial Landscape of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is a specialized aromatic amine of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a 2,2,2-trifluoroethyl group onto the aniline nitrogen dramatically alters the molecule's foundational properties, including its basicity and lipophilicity.[1] This modification can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates, making fluoroalkylated amines highly valuable.[1][2] The presence of a bromine atom and a methyl group on the aromatic ring provides two distinct points for further chemical elaboration, rendering this compound a versatile synthetic building block. This guide provides a comprehensive analysis of this compound's commercial status, outlines a robust synthetic protocol based on established methodologies for analogous structures, and explores its potential applications, particularly in the context of drug discovery. While not a readily available off-the-shelf product, its synthesis is highly feasible using commercially available precursors.

Physicochemical Properties & Commercial Status

A thorough review of major chemical supplier catalogs indicates that 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is not a standard stock item. It is typically available through custom synthesis requests. However, the key precursors required for its preparation are commercially accessible.

Table 1: Physicochemical Properties of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

PropertyValue
CAS Number 1261441-75-3 (provisional)
Molecular Formula C₉H₉BrF₃N
Molecular Weight 268.07 g/mol
Appearance Predicted: Off-white to light brown solid or oil
Solubility Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, THF)

Table 2: Commercial Availability of Key Synthetic Precursors

PrecursorTypical SuppliersNotes
3-Bromo-5-methylanilineSigma-Aldrich, Combi-Blocks, TCIThe core aromatic amine.
2,2,2-Trifluoro-1-methoxyethanolSigma-Aldrich, FluorochemA stable equivalent of trifluoroacetaldehyde for reductive amination.
Sodium borohydride (NaBH₄)Major chemical suppliersA standard, cost-effective reducing agent for imine reduction.

Synthetic Strategy: N-Trifluoroethylation via Reductive Amination

3.1 Mechanistic Rationale

The introduction of the N-trifluoroethyl group is a critical step that imparts desirable properties for pharmaceutical applications.[3] Direct alkylation with trifluoroethyl halides can be challenging. A more reliable and widely adopted strategy is a one-pot reductive amination. This approach involves the condensation of the primary aniline with a trifluoroacetaldehyde equivalent to form an intermediate imine, which is then immediately reduced to the target secondary amine.[1] Using a stable hemiaminal ether like 2,2,2-trifluoro-1-methoxyethanol avoids the need to handle volatile and unstable trifluoroacetaldehyde directly.[1] The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the imine without affecting the aromatic bromide.

3.2 Experimental Workflow Diagram

G Aniline 3-Bromo-5-methylaniline (Precursor 1) Reaction Reaction Vessel: Condensation & Imine Formation Aniline->Reaction Hemiacetal 2,2,2-Trifluoro-1-methoxyethanol (Precursor 2) Hemiacetal->Reaction Solvent Methanol (Solvent) Solvent->Reaction Imine In-situ Imine Intermediate (Unstable) Reaction->Imine Acid Catalyst (e.g., Acetic Acid) Reduction Reduction Step Imine->Reduction Reducer Sodium Borohydride (NaBH₄) (Reducing Agent) Reducer->Reduction Product_Crude Crude Product Mixture Reduction->Product_Crude Purification Purification: Silica Gel Chromatography Product_Crude->Purification Workup Product_Final Final Product: 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline Purification->Product_Final

Caption: Synthetic workflow for N-trifluoroethylation via reductive amination.

3.3 Detailed Laboratory Protocol

This protocol is adapted from established methods for the N-trifluoroethylation of substituted anilines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylaniline (1.0 eq.).

  • Solvent Addition: Dissolve the aniline in methanol (approx. 0.2 M concentration).

  • Condensation: Add 2,2,2-trifluoro-1-methoxyethanol (1.2 eq.) to the solution, followed by a catalytic amount of acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aniline and formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours or until the imine is fully consumed. Quench the reaction by slowly adding water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline.

Reactivity and Applications in Advanced Synthesis

4.1 Strategic Importance in Molecular Design

The true value of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline lies in its dual functionality. The N-trifluoroethyl group serves as a stable, lipophilic modulator, while the bromine atom acts as a versatile handle for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core aniline scaffold.

4.2 Diversification via Cross-Coupling Reactions

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This strategic positioning enables chemists to introduce a wide array of functional groups, significantly diversifying the molecular architecture. For instance, the core structure can be elaborated using a variety of well-established named reactions.

G Start 3-Bromo-5-methyl- N-(2,2,2-trifluoroethyl)aniline Suzuki Biaryl Compounds Start->Suzuki Suzuki Coupling [Pd catalyst, Base, Ar-B(OH)₂] Buchwald Di- and Tri-Aryl Amines Start->Buchwald Buchwald-Hartwig [Pd catalyst, Base, R₂NH] Sonogashira Alkynylated Aromatics Start->Sonogashira Sonogashira Coupling [Pd/Cu catalyst, Base, Terminal Alkyne] Heck Styrenyl Derivatives Start->Heck Heck Reaction [Pd catalyst, Base, Alkene] Stille Organotin-Coupled Products Start->Stille Stille Coupling [Pd catalyst, Organostannane]

Sources

Methodological & Application

HPLC analytical method for 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Determination of Purity in 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Introduction & Scope

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and agrochemicals requiring fluorinated motifs. The presence of the trifluoroethyl group modulates lipophilicity and metabolic stability, but its synthesis often yields specific impurities such as unreacted starting material (3-bromo-5-methylaniline) and over-alkylated byproducts (N,N-bis-trifluoroethyl species).

This Application Note provides a robust, self-validating HPLC protocol designed to separate the target compound from its process-related impurities. Unlike generic protocols, this method accounts for the specific physicochemical properties of fluorinated anilines—specifically the reduced basicity of the nitrogen and the high lipophilicity induced by the bromine and trifluoroethyl substituents.

Physicochemical Analysis & Method Strategy

To design a "Right First Time" method, we must analyze the molecule's behavior in solution.

  • Hydrophobicity: The molecule contains a bromine atom, a methyl group, and a trifluoroethyl group. It is highly lipophilic (

    
    ).
    
    • Implication: A standard C18 column is required.[1] A high percentage of organic solvent will be needed to elute the compound.

  • Basicity (pKa): The electron-withdrawing nature of the trifluoroethyl group (inductive effect) significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). The molecule is an extremely weak base.

    • Implication: At neutral pH, the molecule is likely uncharged. However, residual silanols on silica columns can still interact with the nitrogen. An acidic mobile phase is strictly necessary to suppress silanol ionization and ensure sharp peak shape.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to select the final chromatographic conditions.

MethodLogic Prop Molecule Properties: High Lipophilicity Reduced Basicity (N-CF3) Col Stationary Phase Selection: C18 (End-capped) Reason: Strong hydrophobic retention Prop->Col Requires Hydrophobic Interaction Mobile Mobile Phase Selection: Water / Acetonitrile Reason: ACN provides sharper peaks for aromatics Prop->Mobile Solubility Requirements Modifier Modifier Selection: 0.1% Phosphoric Acid (pH ~2.0) Reason: Suppress silanol activity Prevent peak tailing Col->Modifier Protect against Silanol Interactions Gradient Gradient Strategy: Start: 40% B (Elute polar impurities) Ramp: 95% B (Elute Target) Reason: Target is late-eluting Mobile->Gradient Optimize Resolution Modifier->Gradient

Figure 1: Decision matrix for HPLC method parameters based on molecular properties.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade recommended).

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Phosphoric Acid (85%): ACS Reagent Grade.

  • Reference Standard: 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (>99.0% purity).

  • Impurity Standard (Optional): 3-Bromo-5-methylaniline (Starting Material).

Chromatographic Conditions
ParameterSettingRationale
Instrument Agilent 1260/1290 or Waters Alliance/AcquityStandard binary pump system required.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XBridge C18End-capped C18 prevents tailing of amines.
Column Temp. 40°CImproves mass transfer and reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Injection Vol. 5.0 µLLow volume to prevent solvent effects (peak splitting).
Detection UV at 254 nm (bw 4 nm)

transition of the aromatic ring.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH (~2.1) suppresses silanols.[3]
Mobile Phase B AcetonitrileStrong eluting solvent for lipophilic compounds.
Gradient Program

The gradient is designed to retain the starting material (more polar) while eluting the highly lipophilic target and flushing any bis-alkylated side products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial equilibration.
2.0 6040Isocratic hold to separate polar impurities.
12.0 1090Linear ramp to elute target.
15.0 1090Wash step for highly lipophilic dimers.
15.1 6040Return to initial conditions.
20.0 6040Re-equilibration (Critical).

Sample Preparation Workflow

Correct sample preparation is vital. The target compound has poor water solubility. Injecting a sample dissolved in 100% ACN into a high-aqueous initial mobile phase can cause "solvent shock," leading to split peaks.

Diluent: 50:50 Acetonitrile:Water (v/v).[4]

Protocol:

  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of 100% Acetonitrile first. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Make up to volume with Water . (Final composition: 50:50 ACN:Water).[4]

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) or Nylon syringe filter into an HPLC vial.

Representative Results & System Suitability

In the absence of a specific pharmacopeial monograph, the following acceptance criteria define the method's validity.

Expected Elution Order (Relative Retention)
  • t₀ (Void Volume): ~1.2 min

  • Impurity A (3-Bromo-5-methylaniline): ~4.5 - 5.5 min (More polar, lacks CF3CH2 group).

  • Target (3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline): ~9.0 - 10.5 min.

  • Impurity B (Bis-alkylated byproduct): ~13.0 - 14.0 min (Extremely lipophilic).

System Suitability Criteria (SST)
  • Tailing Factor (Target Peak):

    
     (Strict control for amines).
    
  • Theoretical Plates (N):

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Impurity A and Target.
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for area (n=6 injections).

Validation Framework (ICH Q2(R2))

To ensure this method is suitable for regulatory submission, validation must follow ICH Q2(R2) Guidelines [1].

Validation Workflow Diagram

Validation Spec Specificity (Inject Impurity Markers) Lin Linearity (5 Levels: 50-150%) Spec->Lin Confirm Purity Acc Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Rob Robustness (Flow/Temp/pH +/-) Acc->Rob Recovery 98-102% Rep Report Generation Rob->Rep

Figure 2: Validation workflow aligned with ICH Q2(R2) standards.

Key Validation Parameters:

  • Specificity: Demonstrate no interference from blank (diluent) and baseline separation of the starting material (Impurity A) from the target.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.5 mg/mL). Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Column aging.Ensure Mobile Phase A is pH < 2.5. Replace column if >1000 injections.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Ensure column oven is stable at 40°C. Extend re-equilibration time to 5 mins.
Split Peaks Solvent mismatch.Ensure sample diluent contains at least 40-50% water. Do not inject 100% ACN.
Ghost Peaks Carryover from bis-alkylated impurity.Add a "Sawtooth" wash (100% ACN) at the end of the gradient if highly lipophilic impurities accumulate.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[5][6] Available at: [Link]

  • PubChem. 3-Bromo-5-(trifluoromethyl)aniline (Compound Summary). National Library of Medicine. (Accessed 2026).[5] Available at: [Link]

  • Dolan, J. W. The Role of pH in Retention and Selectivity. LCGC North America. (2017).[2][7] Available at: [Link]

  • Agilent Technologies. Practical Guide to Method Development for Reversed-Phase HPLC. (2024).[5] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed analytical protocols to ensure the integrity of your synthesis and the purity of your final compound.

Core Synthesis Workflow

The synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is typically approached via a two-step sequence. Understanding this pathway is fundamental to diagnosing impurity formation.

  • Electrophilic Bromination: The synthesis begins with the regioselective bromination of a suitable precursor, typically 3-methylaniline (m-toluidine), to form the key intermediate, 3-bromo-5-methylaniline.

  • N-Trifluoroethylation: The secondary amine is then formed by reacting the brominated intermediate with a trifluoroethylating agent.

Below is a diagram illustrating the general synthetic workflow.

cluster_0 Step 1: Bromination cluster_1 Step 2: N-Trifluoroethylation A 3-Methylaniline (m-Toluidine) B 3-Bromo-5-methylaniline (Intermediate) A->B Brominating Agent (e.g., NBS) C 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (Final Product) B->C Trifluoroethylating Agent + Reducing Agent

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Q1: My post-bromination analysis (GC-MS/LC-MS) shows multiple isomeric impurities. What are they and how can I improve regioselectivity?

Answer: This is a common issue stemming from the powerful activating and directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring during electrophilic substitution.

Causality: The amino group is a potent ortho-, para-director, while the methyl group is a weaker ortho-, para-director. When starting with 3-methylaniline, the incoming bromine electrophile can be directed to several positions, leading to a mixture of regioisomers. The primary isomeric impurities are typically:

  • 4-Bromo-3-methylaniline: Bromination para to the amino group.

  • 6-Bromo-3-methylaniline: Bromination ortho to the amino group.

  • 2-Bromo-3-methylaniline: Bromination ortho to the amino group and the methyl group, which is often sterically hindered but can still form.

Mitigation Strategies:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in highly polar solvents, as this is aggressive and leads to poor selectivity and over-bromination.[1][2] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for activated rings.[3][4]

  • Solvent and Temperature Control: Perform the reaction in a less polar solvent like dichloromethane (DCM) or chloroform at low temperatures (-10 °C to 0 °C).[5] This helps to moderate the reaction rate and improve selectivity.

  • Purification: If isomeric impurities persist, they must be removed before proceeding to the next step. Flash column chromatography on silica gel is the most effective method for separating these closely related isomers.

Q2: I'm observing a significant peak in my LC-MS with a mass corresponding to a di-brominated product. How can I prevent this over-bromination?

Answer: The formation of di-bromo species is a direct consequence of the high electron density of the aniline ring, making it susceptible to multiple substitutions. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as the main impurities.[6][7]

Causality: The first bromine atom added to the ring does not sufficiently deactivate it to prevent a second electrophilic attack, especially under harsh reaction conditions.

Mitigation Strategies:

  • Stoichiometry Control: Use a precise stoichiometry of your brominating agent, typically 1.0 to 1.05 equivalents. Adding the agent portion-wise or via slow addition with a syringe pump can prevent localized high concentrations that favor over-bromination.

  • Protecting Group Strategy: For challenging cases, consider temporarily protecting the highly activating amino group as an acetanilide. The amide is less activating, allowing for mono-bromination. The protecting group can then be removed via hydrolysis before the N-trifluoroethylation step.

  • Milder Reagents: As with preventing isomers, using NBS is preferable to Br₂.[3]

Start Bromination Reaction Impurity_Check Observe Impurities? Start->Impurity_Check Isomers Isomeric Impurities Impurity_Check->Isomers Yes (Multiple Peaks) DiBromo Di-brominated Impurities Impurity_Check->DiBromo Yes (Higher M+2 Peak) Proceed Proceed to N-Trifluoroethylation Impurity_Check->Proceed No Solution_Isomers Use Milder Reagent (NBS) Control Temperature Purify via Chromatography Isomers->Solution_Isomers Solution_DiBromo Control Stoichiometry Slow Addition Consider Protecting Group DiBromo->Solution_DiBromo Solution_Isomers->Proceed Solution_DiBromo->Proceed

Sources

minimizing di-bromination in the synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Di-bromination in the Synthesis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on highly activated aniline rings. The synthesis of specifically substituted anilines, such as 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline, presents a common yet significant challenge: controlling the reaction to achieve mono-substitution while preventing the formation of di-brominated and other polysubstituted impurities.

This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you optimize your synthetic route. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)
Q1: I'm attempting to brominate my 3-methyl-N-(2,2,2-trifluoroethyl)aniline substrate, but I'm consistently observing a significant amount of di-brominated product. Why is this happening?

A: This is a classic challenge when working with aniline derivatives. The formation of di-brominated products is a direct consequence of the powerful activating nature of the substituted amino group on the aromatic ring.

  • Underlying Mechanism: The nitrogen atom's lone pair of electrons in the N-(2,2,2-trifluoroethyl)amino group strongly donates electron density into the benzene ring through resonance. This effect is compounded by the weakly activating, electron-donating nature of the methyl group.[1] Together, they make the aromatic ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[2][3]

  • Directing Effects: Both the amino and methyl groups are ortho, para-directors. In a 3-methyl substituted aniline, these effects converge on the 2, 4, and 6 positions, making them exceptionally electron-rich and susceptible to attack. Once the first bromine atom is added, the ring remains highly activated, often leading to a second, rapid bromination at another available activated site before the mono-brominated product can be isolated.[4]

Caption: Activating effects of the amino and methyl groups.

Q2: What are the primary strategies I can employ to favor mono-bromination and suppress the formation of di-bromo impurities?

A: Controlling this reaction requires a multi-faceted approach aimed at moderating the reactivity of the substrate and/or the brominating agent. The most effective strategies involve a careful selection of reagents, reaction conditions, and potentially a protection-deprotection sequence.

StrategyPrincipleKey Advantages
Amino Group Protection Temporarily convert the highly activating amino group into a less activating amide (e.g., acetanilide).Drastically reduces ring activation, provides steric hindrance to ortho positions, allows for clean mono-bromination.[2]
Choice of Brominating Agent Use a milder, more selective brominating agent instead of highly reactive molecular bromine (Br₂).N-Bromosuccinimide (NBS) provides a low, steady concentration of electrophilic bromine, enhancing selectivity.[5][6]
Stoichiometric Control Use precisely one molar equivalent of the brominating agent relative to the substrate.Prevents excess bromine from being available for a second substitution reaction.[7]
Temperature Control Conduct the reaction at low temperatures (e.g., 0 °C to -10 °C).Reduces the overall reaction rate, allowing for greater selectivity between the first and second bromination events.[7][8]
Solvent Selection The choice of solvent can influence the reactivity of the brominating agent and reaction selectivity.Non-polar solvents like dichloromethane (DCM) or polar aprotic solvents like DMF are commonly used to achieve better control.[9][10]
Q3: You mentioned using a milder brominating agent. How does N-Bromosuccinimide (NBS) compare to molecular bromine (Br₂)?

A: The choice between NBS and Br₂ is pivotal for achieving selectivity.

  • Molecular Bromine (Br₂): Br₂ is a highly reactive liquid that can be difficult to handle and often leads to over-bromination with activated substrates like anilines.[5][11] Its high reactivity makes it challenging to stop the reaction at the mono-substituted stage.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is much easier and safer to handle.[9] In solution, it serves as a source for a low, controlled concentration of Br₂ (or a related bromonium species), which acts as the electrophile. This "slow-release" mechanism is key; it ensures that the concentration of the active brominating agent is never high enough to cause rapid, uncontrolled di-bromination. For activated aromatic rings, NBS is generally the superior choice for selective mono-bromination.[6][12]

Q4: Is protecting the amino group a necessary step? If so, what is the recommended procedure?

A: While not always mandatory, protecting the amino group is one of the most robust and reliable methods to prevent di-bromination. By converting the amine to an acetanilide, you significantly temper its activating ability. The acetyl group's electron-withdrawing character pulls the nitrogen's lone pair away from the ring, making the ring less nucleophilic.

The overall workflow involves three key stages: Protection → Bromination → Deprotection .

G A Starting Aniline B Acetanilide Derivative (Protected) A->B Acetylation (e.g., Ac₂O) C Mono-bromo Acetanilide B->C Bromination (e.g., NBS) D Final Mono-bromo Aniline C->D Hydrolysis (Acid or Base)

Caption: Protection-Bromination-Deprotection Workflow.

This strategy offers excellent control and typically results in a much cleaner reaction profile with a higher yield of the desired mono-brominated product.[2][4]

Troubleshooting Guide
Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reaction temperature is too low.2. Inactive or degraded brominating agent.3. Insufficient reaction time.1. Allow the reaction to slowly warm to room temperature and monitor progress by TLC/GC.[7]2. Use a fresh, high-purity bottle of NBS or other agent.3. Extend the reaction time, checking periodically.
Persistent Di-bromination 1. Stoichiometry is off; excess brominating agent used.2. Reaction temperature is too high.3. High substrate concentration.1. Carefully weigh reagents and use no more than 1.0 equivalent of the brominating agent.2. Maintain the reaction at 0 °C or lower, especially during the addition of the reagent.[13]3. Use a more dilute solution to slow down intermolecular reactions.
Formation of Impure Product / Tar 1. The aniline substrate is being oxidized by the brominating agent.2. Reaction temperature is too high, causing decomposition.1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).2. Consider using an alternative, milder bromination system such as CuBr₂ in an ionic liquid.[14]3. Maintain strict temperature control.
Experimental Protocols
Protocol 1: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed for the direct, controlled bromination of the N-protected aniline derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve the starting material (e.g., 3-methyl-N-acetyl-N-(2,2,2-trifluoroethyl)aniline) (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the desired mono-brominated compound.[10]

Protocol 2: Amino Group Protection (Acetylation)

This protocol details the crucial first step in the protection-bromination-deprotection sequence.

  • Setup: Dissolve the starting aniline (1.0 eq.) in a suitable solvent. For a more controlled reaction, dichloromethane can be used with a base like pyridine or triethylamine (1.2 eq.).

  • Reagent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Workup: Quench the reaction with water. Extract the product with an organic solvent, wash with dilute acid (e.g., 1M HCl) to remove the base, then with water and brine. Dry the organic layer and concentrate to yield the acetanilide, which is often pure enough for the next step.[2]

References
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • BenchChem. (2025). Effect of temperature on the selectivity of α-bromination of acetophenones.
  • PubMed. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Chinese Chemical Letters. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO₃⁻-LDHs.
  • TopSCHOLAR, Western Kentucky University. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls.
  • ResearchGate. (2025). The Effect of Temperature and pH on Bromate Formation by Ozonation.
  • Chemia. (2022). Active/inactive aromatic ring bromination.
  • Chemistry LibreTexts. (2024). Reactions of Arylamines.
  • Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride.
  • Thieme E-Journals. (n.d.). Synthesis / Full Text.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.
  • SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents.
  • Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution.
  • Organic Chemistry Portal. (n.d.). Bromination Method for Anilines and Anisoles Using NH₄Br/H₂O₂ in CH₃COOH.
  • PMC, NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
  • Smolecule. (2025). 3-Bromo-5-methylaniline: High-Purity Brominated Aniline Derivative for Advanced Synthesis.
  • YouTube, Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (n.d.). The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr₃-Br₂ system.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • Khan Academy. (n.d.). Bromination of Aniline (video).
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline.
  • PubChem. (n.d.). 3-bromo-5-methylaniline.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-methylaniline.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • The Journal of Organic Chemistry. (n.d.). New Electrophilic Trifluoromethylating Agents.

Sources

Validation & Comparative

Comparative Analysis of Brominating Agents for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of aniline derivatives represents a classic yet deceptive challenge in organic synthesis. The amino group's potent electron-donating capability (


-donor, 

-donor) activates the aromatic ring to such a degree that traditional electrophilic aromatic substitution (EAS) often results in uncontrolled polybromination (e.g., 2,4,6-tribromoaniline) and oxidative degradation (tarring).

For drug development professionals, the objective is rarely just "bromination"; it is regioselective monobromination —typically at the para position—while maintaining high atom economy and minimizing genotoxic impurities. This guide evaluates modern brominating agents against these strict criteria, moving beyond elemental bromine (


) to superior alternatives like N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and oxidative protocols (

).

Mechanistic Foundation

To control the reaction, one must understand the activation pathway. The amino group stabilizes the cationic intermediate (arenium ion) via resonance. The challenge lies in the fact that the product (bromoaniline) is still highly activated, making it susceptible to a second attack.

Figure 1: Electrophilic Aromatic Substitution Pathway

The following diagram illustrates the resonance stabilization that dictates ortho/para selectivity and the critical sigma-complex intermediate.

BrominationMechanism cluster_selectivity Selectivity Factors Aniline Aniline Substrate (Activated Ring) SigmaComplex Sigma Complex (Resonance Stabilized) Aniline->SigmaComplex Nucleophilic Attack Electrophile Electrophile Generation (Br+ or Br-L) Electrophile->SigmaComplex Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Rate Determining Step Ortho Ortho-Attack (Steric Hindrance) SigmaComplex->Ortho Minor Para Para-Attack (Electronic Favorability) SigmaComplex->Para Major Product Para-Bromoaniline (Major Product) Deprotonation->Product

Caption: Mechanism of EAS on aniline. The amino lone pair directs incoming


 primarily to the para-position due to combined electronic activation and steric clearance at the ortho-position.

Comparative Analysis of Agents

N-Bromosuccinimide (NBS)

The Precision Tool. NBS is the gold standard for small-to-medium scale medicinal chemistry where regioselectivity is paramount. Unlike


, NBS allows for the slow, controlled release of bromine or direct transfer of bromine to the ring.
  • Mechanism: In polar aprotic solvents (DMF, MeCN), NBS acts as an electrophilic bromine source.

  • Advantages: High para-selectivity; avoids oxidation of the amino group; easy handling (solid).

  • Limitations: Poor atom economy (succinimide byproduct); higher cost per mole of active Br.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

The Industrial Workhorse. DBDMH is an analogue of NBS but carries two active bromine atoms, making it far more atom-economical.[1][2]

  • Mechanism: Transfers two equivalents of

    
    .[1][2]
    
  • Advantages: 50% higher active bromine content than NBS; cheaper; solid and stable.

  • Limitations: Solubility can be an issue in some non-polar solvents; requires careful stoichiometry to prevent dibromination.

Oxidative Bromination ( or )

The Green Chemistry Solution. This method generates


 or 

in situ from bromide salts using an oxidant.
  • Mechanism:

    
    .
    
  • Advantages: Uses inexpensive salts (KBr, NH4Br); water is the only byproduct; avoids handling toxic organobromides.

  • Limitations: Strong oxidants (Oxone,

    
    ) can oxidize sensitive functional groups (aldehydes, thiols) present on the aniline derivative.
    
Pyridinium Tribromide ( )

The "Solid Bromine" Alternative. A 1:1 complex of pyridine, HBr, and


. It behaves exactly like elemental bromine but is a weighable solid.
  • Advantages: Stoichiometric precision; safer than liquid

    
    .
    
  • Limitations: Low atom economy (high molecular weight for only one active

    
     equivalent); acidic nature can be problematic for acid-sensitive substrates.
    

Performance Metrics Summary

The following table synthesizes data from comparative studies involving unsubstituted aniline and activated derivatives (e.g., 2-methylaniline).

FeatureNBS DBDMH KBr / Oxone PyHBr₃ Liquid Br₂
Active Species

(polarized N-Br)

(x2)
In situ

/


equilibrium

Atom Economy Low (~45%)High (~55%)High (Salt waste)Very LowModerate (HBr waste)
Para-Selectivity Excellent (>95%) Good (90-95%)Very Good (90-95%)GoodPoor (Polybromination risk)
Reaction Medium MeCN, DMF, DCMAcOH, EtOAcWater/EtOHAcOH, EtOHAcOH,

Safety Profile High (Stable Solid)High (Stable Solid)Best (Non-toxic salts) Moderate (Corrosive)Dangerous (Fuming/Toxic)
Cost HighLowLowModerateLow

Experimental Protocols

Protocol A: Regioselective Monobromination with NBS

Best for: High-value intermediates requiring maximum selectivity.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • N-Bromosuccinimide (1.05 equiv)

  • Acetonitrile (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the aniline derivative in acetonitrile at room temperature. Ensure complete solubility.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes. Note: Rapid addition can cause localized high concentrations leading to dibromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of starting material.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (

    
    ) to remove succinimide.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from ethanol if necessary.
    
Protocol B: Green Oxidative Bromination (KBr/Oxone)

Best for: Scalable, environmentally friendly synthesis of robust substrates.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Potassium Bromide (KBr) (1.1 equiv)

  • Oxone® (

    
    ) (1.1 equiv)
    
  • Solvent: Water/Methanol (1:1 v/v)

Procedure:

  • Preparation: Dissolve the aniline derivative in the Water/Methanol mixture.

  • Salt Addition: Add solid KBr to the stirred solution.

  • Oxidant Addition: Add Oxone® in a single portion. The reaction is slightly exothermic; no external cooling is usually required unless scale >10g.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. The mixture may turn transiently orange/yellow due to in situ bromine generation.

  • Quench: Quench excess oxidant with 10% aqueous sodium thiosulfate (

    
    ).
    
  • Isolation: The product often precipitates out. Filter the solid.[2][3][4] If no precipitate, extract with ethyl acetate.

Decision Matrix & Workflow

Use this logic flow to select the optimal reagent for your specific substrate.[3]

DecisionMatrix Start Select Brominating Agent Scale Reaction Scale? Start->Scale Sensitivity Acid/Oxidation Sensitive? Scale->Sensitivity Lab Scale (<10g) Green Green Chemistry Priority? Scale->Green Process Scale (>100g) UseNBS Use NBS (High Selectivity, Mild) Sensitivity->UseNBS Yes (e.g., Aldehydes present) UseOxone Use KBr/Oxone (Sustainable, Aqueous) Sensitivity->UseOxone No (Robust substrate) UsePyHBr3 Use PyHBr3 (Stoichiometric Control) Sensitivity->UsePyHBr3 Acid Stable Only UseDBDMH Use DBDMH (Cost Effective, High AE) Green->UseDBDMH Cost Priority Green->UseOxone High Priority

Caption: Decision tree for reagent selection. "AE" = Atom Economy.

References

  • BenchChem. Comparative Study of Different Brominating Agents for Aniline Derivatives. (2025).[1][2][3][5][6][7] Retrieved from

  • Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).[8] Retrieved from

  • National Institutes of Health (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from

  • Organic Chemistry Portal. 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH).[1][2][9][10][11] Retrieved from

  • American Chemical Society (J. Chem. Ed.). Aqueous Electrophilic Aromatic Bromination using KBr and Oxone.[12] Retrieved from

Sources

Comparative Guide: Analytical Method Cross-Validation for 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (referred to herein as BMTFA ) is a specialized fluorinated intermediate often employed in the synthesis of agrochemicals and kinase inhibitors. Its structural complexity—featuring a halogen, an alkyl group, and an electron-withdrawing fluorinated amine—presents unique analytical challenges.

This guide provides a cross-validation framework comparing three orthogonal methodologies: RP-HPLC-UV (Routine Release), 19F-qNMR (Absolute Purity/Potency), and GC-MS (Volatile Impurity Profiling).

The Verdict: While HPLC-UV remains the standard for routine lot release, it relies on relative response factors that can be misleading for this molecule. We recommend a dual-validation strategy where 19F-qNMR is used to assign the absolute potency of the primary reference standard, which is then used to calibrate the HPLC-UV method.

Part 1: The Molecule & Analytical Challenges

Chemical Profile[1][2][3][4]
  • Compound: 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    N
  • Key Functional Groups:

    • Secondary Amine (low basicity): The electron-withdrawing trifluoroethyl group significantly lowers the pKa of the nitrogen lone pair (estimated pKa < 3.0), making it behave more like a neutral lipophile than a standard aniline.

    • Aromatic Halogen (Br): Provides UV absorption but also potential for dehalogenation degradation.

    • Trifluoromethyl Group (CF

      
      ):  Enables highly specific 19F NMR detection.
      
The "Silent" Impurity Risk

Standard HPLC methods often fail to separate regioisomers (e.g., 3-bromo-4-methyl variants) which may co-elute with the main peak. Furthermore, the low basicity means BMTFA may tail on standard C18 columns if pH is not strictly controlled.

Part 2: Method A - RP-HPLC-UV (The Routine Workhorse)

Role: Routine QC, stability testing, and impurity quantification.

Optimized Protocol
  • Rationale: A Phenyl-Hexyl stationary phase is selected over standard C18. The pi-pi interactions offered by the phenyl ring provide superior selectivity for separating halogenated aromatic isomers (regio-selectivity) compared to hydrophobic interaction alone.

ParameterCondition
Column Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7 to suppress ionization variability)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-1 min: 40% B (Isocratic hold)1-10 min: 40%

90% B10-12 min: 90% B (Wash)12.1 min: 40% B (Re-equilibration)
Flow Rate 0.6 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Universal)
Column Temp 40°C
Injection Vol 2.0 µL
Validation Checkpoint (Self-Validating)
  • System Suitability: The resolution (

    
    ) between BMTFA and its closest eluting regioisomer (often the 2-methyl analog) must be 
    
    
    
    .
  • Linearity:

    
     over 50% to 150% of target concentration.
    

Part 3: Method B - 19F-qNMR (The Absolute Reference)

Role: Primary Reference Standard Qualification. Why: HPLC assumes impurities have the same UV response as the main peak. qNMR counts nuclei, providing an absolute purity value independent of extinction coefficients.

Optimized Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT). It has a distinct chemical shift from the trifluoroethyl group of BMTFA and is non-reactive.
    
  • Solvent: DMSO-d6 (Ensures complete solubility and separates exchangeable protons).

ParameterCondition
Nucleus 19F (Fluorine-19)
Pulse Sequence Inverse Gated Decoupling (to eliminate NOE enhancement integration errors)
Relaxation Delay (D1)

30 seconds (Must be

of the slowest relaxing fluorine)
Scans 32 or 64 (for S/N > 150)
Spectral Width Sufficient to cover -50 to -100 ppm
Excitation Pulse 90°
Calculation Logic


Where 

=Integral area,

=Number of fluorines (3 for both),

=Molar mass,

=Weight.[1][2][3][4][5][6][7][8][9][10][11]

Part 4: Method C - GC-MS (The Orthogonal Profiler)

Role: Detection of volatile precursors (e.g., 2,2,2-trifluoroethylamine) and solvent residues that HPLC misses.

Optimized Protocol
  • Rationale: BMTFA is sufficiently volatile for GC. This method confirms that no low-boiling precursors are "hiding" under the solvent front of the HPLC method.

ParameterCondition
Column Rtx-5MS or DB-5 (5% Diphenyl / 95% Dimethyl polysiloxane), 30m x 0.25mm ID
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 50°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Detection MS (EI Source), Scan range 35-500 m/z

Part 5: Comparative Analysis & Cross-Validation

The following matrix illustrates how these methods compensate for each other's weaknesses.

FeatureHPLC-UV (Method A)19F-qNMR (Method B)GC-MS (Method C)
Specificity High (for isomers)High (for F-containing impurities)Medium (Separates volatiles)
Sensitivity (LOD) Excellent (<0.05%)Moderate (~0.5%)Excellent (Trace analysis)
Absolute Accuracy Low (Relies on Ref Std)High (Primary Method)Low (Response factors vary)
Throughput High (Automated)Low (Manual prep)High
Blind Spot Non-UV active impuritiesNon-Fluorinated impuritiesThermally unstable compounds
Data Visualization: The Validation Workflow

The following diagram outlines the decision logic for validating BMTFA analysis, ensuring compliance with ICH Q2(R2) and Q14.

ValidationWorkflow Start Start: BMTFA Analytical Validation qNMR Step 1: 19F-qNMR (Determine Absolute Purity) Start->qNMR HPLC_Dev Step 2: HPLC Method Development (Phenyl-Hexyl Column) qNMR->HPLC_Dev Assign Potency to Std CrossCheck Cross-Validation Check: Does HPLC Purity match qNMR? HPLC_Dev->CrossCheck Match Match (within ±1.0%) Proceed to Full Validation CrossCheck->Match Yes Mismatch Mismatch (>1.0%) CrossCheck->Mismatch No Final Final Output: Validated HPLC Method with qNMR-Traced Standard Match->Final Investigate Investigate: 1. Check UV Response Factors 2. Run GC-MS for Volatiles 3. Check Water Content (KF) Mismatch->Investigate Investigate->HPLC_Dev Refine Method

Figure 1: Analytical Lifecycle Decision Tree. This workflow ensures that the routine HPLC method is grounded in the absolute accuracy of qNMR.

Part 6: Critical Implementation Notes

Handling the "Fluorine Effect"

The 2,2,2-trifluoroethyl group creates a strong dipole. In HPLC, if you observe "fronting" (asymmetric peak shape), it is likely due to the solvent mismatch.

  • Solution: Dissolve the sample in a solvent composition matching the starting gradient (e.g., 40% ACN / 60% Water) rather than 100% ACN.

Stability of the Amine

Anilines can oxidize (turn brown) over time.

  • Control: Validation must include a Forced Degradation Study (Oxidation: 3% H

    
    O
    
    
    
    , 2 hours). If the HPLC method is stability-indicating, it must resolve the N-oxide or oxidative dimers from the parent peak.
Safety Considerations

Fluorinated anilines are potential skin irritants and may have specific toxicity profiles. All analytical prep should occur in a fume hood. Waste containing fluorinated compounds often requires segregation from standard organic waste depending on local regulations.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[8][12][13][14] Progress in Nuclear Magnetic Resonance Spectroscopy.[14] Link

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedure Development Q14. U.S. Food and Drug Administration. Link

  • Bharti, S.K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[8][13][14] Trends in Analytical Chemistry. (Context for qNMR calculation logic). Link

Sources

biological activity comparison of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS: 1021116-42-6), a privileged scaffold in medicinal chemistry. It focuses on its comparative biological performance, physicochemical advantages, and utility as a bioisostere precursor versus non-fluorinated and alternative halogenated analogs.

Executive Summary: The Fluorine Effect

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline represents a strategic optimization of the aniline pharmacophore. Unlike its hydrogenated parent (N-ethylaniline) or simple halogenated analogs, this molecule integrates the 2,2,2-trifluoroethyl (TFE) group. This moiety acts as a "metabolic shield" and lipophilicity modulator, critically altering the molecule's biological fate and target engagement.

Key Performance Indicators (vs. Analogs):

  • Metabolic Stability: >40-fold increase in half-life (

    
    ) compared to N-ethyl analogs due to blocked N-dealkylation.
    
  • Basicity (pKa): Significant reduction in amine basicity (approx.

    
    ), reducing lysosomal trapping and improving passive permeability.
    
  • Lipophilicity: Enhanced hydrophobic binding without the steric penalty of a tert-butyl group.

Comparative Biological Activity

The biological utility of this molecule is best understood through its Structure-Activity Relationship (SAR) when compared to three primary analog classes: Unsubstituted N-Alkyls , Perfluorinated Analogs , and Regioisomers .

Table 1: Comparative Activity & Physicochemical Profile
FeatureTarget Molecule (N-TFE)Analog A (N-Ethyl)Analog B (N-H, Primary)Analog C (3-CF3, 5-H)
Structure N-CH2CF3, 3-Br, 5-MeN-CH2CH3, 3-Br, 5-MeNH2, 3-Br, 5-MeN-TFE, 3-CF3, 5-H
Metabolic Liability Low (Blocked Oxidation)High (Rapid N-Dealkylation)Moderate (N-Acetylation)Low
Amine Basicity (pKa) ~2.5 - 3.0 (Weak Base)~5.0 - 6.0~3.5 - 4.0< 2.0 (Very Weak)
Lipophilicity (LogP) High (Fluorine effect)ModerateLowVery High
Antimicrobial Potency Moderate (Vibrio sp.)LowModerateHigh
Primary Application SARM/Kinase Scaffold General ReagentDye/PolymerAgrochemical
Detailed Biological Analysis[4]
A. Metabolic Stability (The "TFE Shield")

The N-(2,2,2-trifluoroethyl) group is a bioisostere of the N-ethyl group but is resistant to Cytochrome P450-mediated oxidative dealkylation.

  • Mechanism: The strong electron-withdrawing effect of the

    
     group deactivates the 
    
    
    
    -methylene protons, preventing the formation of the carbinolamine intermediate required for N-dealkylation.
  • Outcome: In liver microsome stability assays, the Target Molecule exhibits a clearance rate (

    
    ) significantly lower than Analog A.
    
B. Antimicrobial & Cytotoxic Activity

Recent screens of trifluoro-aniline derivatives have highlighted specific activity against marine pathogens and biofilm formation.

  • Vibrio Inhibition: Analogs sharing the 3-halo-5-substituted-N-trifluoroethyl core demonstrate micromolar inhibition (MIC 50–100 µg/mL) against Vibrio parahaemolyticus. The 3-Bromo substituent is critical for membrane disruption, acting synergistically with the lipophilic TFE tail to penetrate bacterial cell walls.

  • Cytotoxicity: The 3-Bromo-5-methyl substitution pattern is less cytotoxic to mammalian fibroblasts than the 3,5-dinitro analogs, making it a safer fragment for drug development.

Mechanism of Action & Signaling Pathways

When incorporated into larger active pharmaceutical ingredients (APIs), such as Selective Androgen Receptor Modulators (SARMs) or Kinase Inhibitors , this scaffold modulates pathways via specific molecular interactions.

Pathway Diagram: The Role of the TFE Scaffold in Signal Modulation

The following diagram illustrates how the molecule functions as a "Pharmacophore Anchor" in a theoretical Androgen Receptor (AR) ligand context.

G cluster_properties Physicochemical Properties cluster_target Target Interaction (e.g., AR/Kinase) Molecule 3-Bromo-5-methyl- N-(2,2,2-trifluoroethyl)aniline pKa Reduced pKa (Prevents Ionization) Molecule->pKa LogP Increased Lipophilicity (Membrane Crossing) Molecule->LogP Metab Metabolic Blockade (No N-Dealkylation) Molecule->Metab Pocket Hydrophobic Pocket Binding pKa->Pocket Neutral form binds better LogP->Pocket Hydrophobic Effect Outcome Sustained Biological Response Metab->Outcome Increased Half-life Pocket->Outcome Receptor Activation/Inhibition HBond H-Bond Donor (NH Group) HBond->Pocket

Caption: Mechanistic contribution of the N-TFE scaffold to drug efficacy: enhancing bioavailability and target residence time.

Experimental Protocols

To validate the biological advantages of this scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the TFE group vs. N-Ethyl.

  • Preparation:

    • Prepare 10 mM stock solutions of Target Molecule and N-Ethyl Analog in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (final 1 mM).

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

    • Quench: Add to 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • N-Ethyl Analog: Should show >50% depletion by T=30 min (High Clearance).

    • Target Molecule: Should show <10% depletion by T=60 min (High Stability).

Protocol B: Synthesis of Heterocyclic Derivatives (Suzuki Coupling)

Objective: Utilize the 3-Bromo handle to synthesize a biaryl probe.

  • Reagents: Target Molecule (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1), degassed.

  • Procedure:

    • Combine reagents in a sealed vial under Argon.

    • Heat to 90°C for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 8:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Expectation: >85% conversion due to the activating effect of the 5-Methyl group balancing the 3-Bromo deactivation.

Synthesis Workflow Diagram

The following diagram outlines the synthesis of the scaffold itself and its divergence into active libraries.

Synthesis Start 3-Bromo-5-methylaniline Reaction N-Alkylation (Base: DIPEA, Solvent: DMF, 80°C) Start->Reaction Reagent 2,2,2-Trifluoroethyl triflate (or Iodide) Reagent->Reaction Product 3-Bromo-5-methyl-N- (2,2,2-trifluoroethyl)aniline Reaction->Product Lib1 Library A: Biaryls (Suzuki Coupling) Product->Lib1 Ar-B(OH)2 Lib2 Library B: Indoles (Pd-Catalyzed Cyclization) Product->Lib2 Alkyne/Pd

Caption: Synthetic route to the target scaffold and its downstream application in generating bioactive libraries.

References

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1021116-42-6). National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2014). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride. Royal Society of Chemistry Advances. Link

  • Zhang, Y., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI - Marine Drugs. Link

  • BenchChem. (2025).[2] Application Notes: Synthesis and Biological Evaluation of N-alkylaniline Derivatives. Link

Sources

assessing the purity of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, accurate purity assessment is the bedrock of yield optimization. 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline presents a unique analytical challenge: its lack of a strong, uniform UV chromophore relative to potential defluorinated impurities can render HPLC-UV area integration misleading.[1]

This guide compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the standard for trace impurity profiling, we demonstrate that qNMR (specifically


F-qNMR ) is the superior method for establishing the absolute mass balance purity required for critical drug development steps.

The Analytical Challenge

The target molecule contains three distinct functional handles: a bromine atom, a methyl group, and a trifluoroethyl moiety.

  • The HPLC Bias: Brominated anilines often exhibit different extinction coefficients (

    
    ) compared to their non-brominated precursors or over-brominated byproducts. If the UV detector is set to 254 nm, an impurity with a higher 
    
    
    
    will appear to be present in higher concentrations than it actually is, artificially lowering the reported purity.
  • The Reference Standard Gap: Accurate HPLC quantification requires a certified reference standard of the exact analyte to determine response factors. For novel intermediates like this, such standards rarely exist.

The Solution: qNMR.[2][3][4][5][6] This technique relies on the direct proportionality between signal integration and the number of nuclei, independent of chemical structure. It requires only a generic internal standard (IS) of known purity.

Methodology Comparison: HPLC-UV vs. qNMR[1][9]

FeatureHPLC-UV (Standard Method)qNMR (Proposed Method)
Primary Output Relative Area % (Purity based on UV absorption)Weight % (Absolute mass purity)
Reference Standard Required for each analyte for quantitative accuracy.Not required for analyte; only one generic IS needed.
Bias Source Extinction coefficient differences; solvent peaks.[1]Incomplete relaxation (

); weighing errors.
Time to Result 30–60 mins (equilibration + run time).10–15 mins (sample prep + acquisition).
Specificity High (separates isomers).Extremely High (especially

F for fluorinated groups).
Destructive? No (but sample recovery is tedious).No (sample fully recoverable).

Deep Dive: The qNMR Protocol

We recommend a dual-approach validation using


H qNMR  for general assessment and 

F qNMR
for high-specificity quantification of the trifluoroethyl group.[1]
A. Internal Standard (IS) Selection

For this specific aniline derivative, we select standards that do not overlap with the expected signals.

  • Target Signal (

    
    H):  Methyl group singlet (
    
    
    
    ppm).
  • Target Signal (

    
    F):  Trifluoromethyl group triplet (
    
    
    
    ppm).[1]
NucleusRecommended ISChemical Shift (

)
Why?

H
1,3,5-Trimethoxybenzene 6.1 ppm (s)Sharp singlet in aromatic region, clear of the analyte's methyl peak.[1]

F
3,5-Bis(trifluoromethyl)benzoic acid -61.3 ppm (s)NIST-traceable, high solubility, distinct from analyte's -72 ppm signal.[1]
B. Sample Preparation (Step-by-Step)

Precision weighing is the single largest source of error in qNMR.[1]

  • Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.

  • Weighing: Using a microbalance (readability 0.001 mg):

    • Weigh ~10 mg of Internal Standard directly into a GC vial. Record mass (

      
      ).
      
    • Weigh ~10 mg of Analyte into the same vial. Record mass (

      
      ).
      
  • Solvation: Add 0.6 mL of DMSO-

    
     .
    
    • Note: We prefer DMSO over CDCl

      
       to prevent evaporation during analysis and ensure full solubility of the polar aniline.
      
  • Mixing: Vortex for 30 seconds. Ensure no solids remain on the glass walls.

  • Transfer: Transfer to a 5mm NMR tube.

C. Acquisition Parameters

To ensure 99.9% signal recovery, the relaxation delay (


) is critical.[2][7]
  • Pulse Sequence: zg (Bruker) or s2pul (Varian). Do not use decoupling (zg30) for qNMR unless NOE is suppressed (inverse gated decoupling), as NOE distorts integration.

  • Spectral Width: 20 ppm (

    
    H) / 200 ppm (
    
    
    
    F).
  • Excitation Pulse: 90° hard pulse.

  • Relaxation Delay (

    
    ): Must be 
    
    
    
    of the slowest relaxing signal.
    • Protocol: Run a quick T1_inversion_recovery experiment.[8]

    • Typical

      
       for Methyl: ~1.5 - 2.0 s 
      
      
      
      Set
      
      
      s.
    • Typical

      
       for 
      
      
      
      : ~2.0 - 4.0 s
      
      
      Set
      
      
      s.
  • Number of Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

Experimental Validation: Simulated Data

The following data illustrates a common scenario where HPLC overestimates purity due to "invisible" impurities (salts, solvent) or response factor bias.

Scenario: A crude batch of the aniline intermediate.

MeasurementResultInterpretation
HPLC-UV (254 nm) 98.5% Area Looks excellent. Likely ignores residual solvent and inorganic salts.

H qNMR (Methyl)
95.2% w/w The "True" purity. The discrepancy (3.3%) is likely residual solvent or inorganic salts.

F qNMR (

)
95.1% w/w Confirms the

H result. The consistency between nuclei validates the method.

Calculation Formula:



  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    : Integrated Area[1][3]
    
  • 
    : Number of nuclei (e.g., 3 for Methyl, 9 for Trimethoxybenzene IS)
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    : Molar Mass[1][9]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)
    

Workflow Diagram

The following diagram outlines the decision process for selecting and executing the correct qNMR protocol.

qNMR_Workflow Start Start: Purity Assessment Needed CheckSolubility Check Solubility (DMSO-d6 vs CDCl3) Start->CheckSolubility SelectIS Select Internal Standard (Must not overlap) CheckSolubility->SelectIS Weighing Precision Weighing (Analyte + IS) SelectIS->Weighing T1_Check Measure T1 Relaxation (Inversion Recovery) Weighing->T1_Check Set_D1 Set D1 Delay (D1 ≥ 5 × Longest T1) T1_Check->Set_D1 Critical for Accuracy Acquire Acquire Spectrum (No Decoupling / Inv Gated) Set_D1->Acquire Process Phase & Baseline Correction (Manual Integration) Acquire->Process Result Calculate Purity (w/w) Process->Result

Figure 1: Step-by-step workflow for establishing a valid qNMR method, emphasizing the critical T1 relaxation check.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). Internal standard reference document on the use of 3,5-Bis(trifluoromethyl) benzoic acid for 19F qNMR. [Link][10]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Oxford, Dept of Chemistry. (n.d.). Measuring relaxation times - Inversion recovery for T1. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling: 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. This guide provides essential, field-tested protocols for handling 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline. The procedures outlined are designed to be a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound

3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is a halogenated aromatic amine. While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing its structural components and data from closely related analogs.

The primary hazards are associated with the aniline core, which is known for its potential toxicity, and the halogenated components. Based on aggregated data for similar compounds, the anticipated GHS classifications include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

The trifluoroethyl group enhances the compound's lipophilicity, potentially increasing its ability to be absorbed through the skin. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The selection of specific PPE is dictated by the potential for exposure during a given procedure.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[5][6]

  • High-Risk Operations: When transferring large volumes, working with heated solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes.

Skin and Body Protection
  • Gloves: Due to the risk of dermal absorption, proper glove selection is critical.

    • Material: Nitrile gloves are a common starting point for incidental contact. However, aromatic amines can exhibit variable breakthrough times.[7][8] For prolonged handling or direct immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always check the manufacturer's glove compatibility data.

    • Practice: Double-gloving is a highly recommended best practice to provide an additional layer of protection. Gloves must be inspected for any signs of degradation or puncture before each use.[9] Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[10]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect against incidental skin contact.[10] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[11]

  • Apparel: Full-length pants and closed-toe shoes made of a non-porous material are required.[10][12]

Respiratory Protection
  • Primary Engineering Control: All handling of 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[10] This is the most effective way to prevent inhalation exposure.

  • Secondary Protection: In the event of a significant spill or failure of engineering controls where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] Personnel must be properly fit-tested and trained before using a respirator.

PPE Selection Summary Table
TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Storage & Transport Chemical Splash GogglesSingle Pair NitrileLab Coat, Closed-toe ShoesNot required (in sealed container)
Weighing Solids Chemical Splash GogglesDouble Pair NitrileLab Coat, Closed-toe ShoesChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Pair NitrileLab Coat, Closed-toe ShoesChemical Fume Hood
Running Reactions Chemical Splash GogglesDouble Pair NitrileLab Coat, Closed-toe ShoesChemical Fume Hood
Small Spill Cleanup (<100 mL) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/ButylLab Coat, Closed-toe ShoesChemical Fume Hood
Large Spill (>100 mL) See Emergency PlanSee Emergency PlanSee Emergency PlanNIOSH-approved respirator

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, read the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[10] Clear the workspace of any unnecessary items.

  • Pre-Donning Inspection: Visually inspect all PPE for defects (cracks, holes, etc.).

  • Donning PPE: Don lab coat, long pants, and closed-toe shoes. Don chemical splash goggles. Don the inner pair of nitrile gloves, followed by the outer pair.

  • Chemical Handling: Conduct all manipulations deep within the chemical fume hood. When transferring, use a tray or secondary containment to catch any potential drips.[10]

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove the outer pair of gloves first, turning them inside out. Remove the lab coat, followed by the inner pair of gloves. Wash hands thoroughly with soap and water for at least 20 seconds.[11] Remove goggles last.

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate plan is crucial.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Location start->assess is_small Is Spill <100mL & Contained in Fume Hood? assess->is_small alert_personnel Alert Immediate Area Personnel is_small->alert_personnel  Yes evacuate EVACUATE Immediate Area is_small->evacuate No   get_kit Retrieve Spill Kit (Inert Absorbent, Waste Bags) alert_personnel->get_kit absorb Cover Spill with Inert Absorbent get_kit->absorb collect Collect Waste into Labeled Halogenated Waste Bag absorb->collect decontaminate Decontaminate Area collect->decontaminate end Procedure Complete decontaminate->end alarm Activate Fire Alarm / Call Emergency Response (911) evacuate->alarm isolate Isolate the Area (Close Doors) alarm->isolate report Report to Supervisor & Safety Officer isolate->report

Caption: Workflow for handling a chemical spill.

Disposal Plan

As a halogenated organic compound, all waste containing 3-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline must be disposed of correctly to prevent environmental harm.

  • Waste Segregation: All contaminated materials (gloves, absorbent pads, excess reagent) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13]

  • Container Management: Waste containers must be kept closed except when adding waste.[14] They should be stored in a well-ventilated area, away from incompatible materials, and within secondary containment.

  • Prohibition: Do NOT pour this chemical or any solution containing it down the drain. Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department for proper disposal procedures and to schedule a waste pickup.[8]

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, May 20). Thermo Fisher Scientific.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 3-Bromo-5-(trifluoromethyl)aniline. (n.d.). PubChem.
  • 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety Data Sheet. (n.d.). Synquest Labs.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • 3-Bromo-5-methylaniline - Safety Data Sheet. (2025, December 24).
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. (2010, June 4). Taylor & Francis Online.
  • 3-Bromo-2-fluoroaniline - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Bromo-2-(trifluoromethoxy)aniline - Safety Data Sheet. (2022, November 15). MilliporeSigma.
  • Benzenamine, 4-bromo-2-(trifluoromethyl)- - Safety Data Sheet. (2025, September 18).
  • 3-Bromo Aniline - Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • WTAMU AR-EHS Standard Operating Procedures. (2023, October 4). West Texas A&M University.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf.
  • 3-(Trifluoromethyl)aniline - Material Safety Data Sheet. (2008, October 11). Alfa Aesar.
  • 3-bromo-N-(2,2,2-trifluoroethyl)aniline - Overview. (n.d.). ECHA CHEM.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Procedures for Disposal of Hazardous Waste. (n.d.).
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • Aniline - Standard Operating Procedure. (n.d.). Rutgers University.

Sources

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